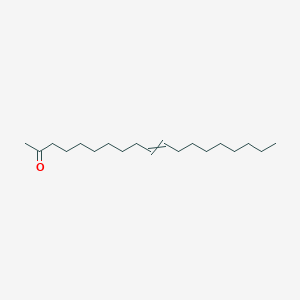

Nonadec-10-en-2-one

Description

Nonadec-10-en-2-one is a hypothetical or less-documented aliphatic ketone with a 19-carbon chain, a ketone group at position 2, and a double bond at position 10. These compounds share key features, including unsaturated bonds and ketone functionality, which influence their chemical behavior, solubility, and industrial uses (e.g., flavoring agents, polymer precursors) .

Properties

CAS No. |

58257-64-0 |

|---|---|

Molecular Formula |

C19H36O |

Molecular Weight |

280.5 g/mol |

IUPAC Name |

nonadec-10-en-2-one |

InChI |

InChI=1S/C19H36O/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(2)20/h10-11H,3-9,12-18H2,1-2H3 |

InChI Key |

BCGHKURMNAHJEA-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCC(=O)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Nonadec-10-en-2-one can be synthesized through various organic synthesis methods. One common approach involves the oxidation of nonadec-10-en-2-ol using oxidizing agents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane. The reaction typically occurs under mild conditions and yields the desired ketone product .

Industrial Production Methods

In an industrial setting, this compound can be produced through the catalytic dehydrogenation of nonadec-10-en-2-ol. This process involves the use of metal catalysts, such as palladium or platinum, at elevated temperatures to facilitate the removal of hydrogen atoms and form the ketone .

Chemical Reactions Analysis

Types of Reactions

Nonadec-10-en-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be further oxidized to form carboxylic acids using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: It can be reduced to nonadec-10-en-2-ol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: The ketone group can undergo nucleophilic substitution reactions with reagents like Grignard reagents (RMgX) to form tertiary alcohols.

Common Reagents and Conditions

Oxidation: KMnO4, CrO3, PCC, Dess-Martin periodinane

Reduction: NaBH4, LiAlH4

Substitution: Grignard reagents (RMgX)

Major Products Formed

Oxidation: Nonadecanoic acid

Reduction: Nonadec-10-en-2-ol

Substitution: Tertiary alcohols with various alkyl groups

Scientific Research Applications

Nonadec-10-en-2-one has several scientific research applications across various fields:

Chemistry: It is used as a model compound in studies of ketone reactivity and synthesis.

Biology: The compound is studied for its role in the defensive secretions of beetles and its potential as a natural insect repellent.

Medicine: Research is ongoing to explore its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

Mechanism of Action

The mechanism of action of nonadec-10-en-2-one involves its interaction with various molecular targets and pathways. In biological systems, it can act as an electrophile, reacting with nucleophilic sites on proteins and other biomolecules. This interaction can modulate signaling pathways, such as the activation of antioxidant response elements (ARE) and inhibition of pro-inflammatory pathways like NF-κB .

Comparison with Similar Compounds

Structural and Molecular Properties

The following table summarizes key molecular characteristics of Nonadec-10-en-2-one and its analogs:

| Compound | Molecular Formula | Molecular Weight | CAS Number | Structure Type | Key Features |

|---|---|---|---|---|---|

| This compound* | C₁₉H₃₆O | 280.49 | N/A | Linear aliphatic | 19C chain, ketone (C2), Δ10 |

| 10-Undecen-2-one | C₁₁H₂₀O | 168.28 | 36219-73-5 | Linear aliphatic | 11C chain, ketone (C2), Δ10 |

| Oxacyclothis compound | C₁₈H₃₂O₂ | 280.45 | 74992-69-1 | Macrocyclic | 18C ring, ketone (C2), Δ10, ether |

| 6,10-Dimethyl-5-undecen-2-one | C₁₃H₂₂O | 194.31 | 689-66-7 | Branched aliphatic | Branched chain, ketone (C2), Δ5 |

*this compound is inferred based on structural extrapolation.

Key Observations:

Chain Length and Physical Properties: Longer chains (e.g., this compound vs. 10-Undecen-2-one) increase molecular weight and likely boiling points due to stronger van der Waals interactions .

Functional Group Positioning :

- The ketone at position 2 in all compounds suggests similar nucleophilic attack susceptibility, but steric effects vary. For example, branching in 6,10-Dimethyl-5-undecen-2-one may hinder reactivity compared to linear analogs .

Applications: 10-Undecen-2-one is used in fragrances and flavorings due to its low molecular weight and volatility . Macrocyclic ketones like Oxacyclothis compound may serve as intermediates in specialty polymers or pharmaceuticals .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.